Methyl 6-methylpiperidine-3-carboxylate
Overview
Description
“Methyl 6-methylpiperidine-3-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . This compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid or liquid compound . It has a molecular weight of 157.21 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
1. Analysis of Carbamates in Aqueous Solutions
Methyl 6-methylpiperidine-3-carboxylate plays a role in the study of carbamates in aqueous solutions. McGregor et al. (2018) used quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to investigate speciation in systems involving 2-methylpiperidine, H2O, and CO2. They found the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) to be a stable species in aqueous solutions, leading to insights into the behavior of carbamates and their conformational analysis under various temperatures (Mcgregor et al., 2018).
2. Electrocatalytic Carboxylation Studies
The electrocatalytic carboxylation of organic compounds using CO2 is another area where this chemical finds application. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid. This study highlights the potential for eco-friendly and efficient synthesis methods in organic chemistry (Feng et al., 2010).
3. Antibacterial and Chemical Synthesis Research
Aziz-ur-Rehman et al. (2017) synthesized new derivatives of 4-methylpiperidine, demonstrating their antibacterial properties. This research contributes to the development of new antibacterial agents and highlights the versatility of this compound in synthesizing biologically active compounds (Aziz-ur-Rehman et al., 2017).
4. Development of Organic Phosphine Catalysts
Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in organic phosphine-catalyzed annulations, leading to the synthesis of highly functionalized tetrahydropyridines. This study demonstrates the potential of this compound in facilitating complex organic reactions, contributing to advancements in organic synthesis (Zhu et al., 2003).
5. Lipophilicity and Intermolecular Interactions
Katrusiak et al. (2011) studied the effects of methylation on intermolecular interactions and lipophilicity in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids and their derivatives. Their research provides insights into the role of methyl groups in affecting molecular properties, which is crucial for pharmaceutical and chemical industries (Katrusiak et al., 2011).
6. Quantum Chemical Calculations and Molecular Docking
Pandimeena et al. (2021) conducted structural and spectroscopic investigations of Methyl 6-Aminopyridine-3-carboxylate (MAPC) using density functional theory (DFT) and molecular docking. This research is significant in the field of drug discovery, illustrating the potential of this compound in developing novel therapeutic agents (Pandimeena et al., 2021).
Safety and Hazards
“Methyl 6-methylpiperidine-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
methyl 6-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGGHOVBBTHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655258 | |
Record name | Methyl 6-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908245-03-4 | |
Record name | 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908245-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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